molecular formula C10H10N2S2 B1479950 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098137-55-2

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No. B1479950
CAS RN: 2098137-55-2
M. Wt: 222.3 g/mol
InChI Key: UUOGOFHMPKWBPH-UHFFFAOYSA-N
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Description

“3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml, and a melting point of -38 °C . The structure of the compound was determined using NMR spectroscopy and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound “3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including the compound 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, have shown excellent antimicrobial activities against bacteria and fungi. These compounds have been compared favorably to standard antibacterial and antifungal drugs in their effectiveness .

Anticancer Potential

These molecules have also demonstrated potential anticancer activity. They are being explored for their ability to inhibit the growth of cancer cells and could be potent and selective inhibitors of tissue-nonspecific alkaline phosphatase, which is relevant in cancer research .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives make them candidates for treating conditions that involve inflammation. This could include a wide range of diseases from arthritis to inflammatory bowel disease .

Analgesic Effects

As analgesics, these compounds could be used to develop new painkillers that might be more effective or have fewer side effects than current medications .

Anticonvulsant Applications

The anticonvulsant properties suggest that these compounds could be used in the treatment of epilepsy or other seizure disorders .

Anthelmintic Uses

These derivatives can also act as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .

Antioxidant Capabilities

Their antioxidant capabilities indicate that they could be used to protect cells against the effects of free radicals, which can lead to various diseases and aging processes .

Herbicidal Properties

Lastly, these compounds have herbicidal properties, making them useful in the development of weed control agents that could be more environmentally friendly or more effective than current herbicides .

Future Directions

The synthesis of thiophene derivatives, including “3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOGOFHMPKWBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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